Product packaging for Dimemorfan(Cat. No.:CAS No. 36309-01-0)

Dimemorfan

Cat. No.: B8270136
CAS No.: 36309-01-0
M. Wt: 255.4 g/mol
InChI Key: KBEZZLAAKIIPFK-NJAFHUGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimemorfan phosphate (CAS 36304-84-4), also known as 3,17-dimethylmorphinan, is a non-narcotic antitussive compound of the morphinan family that acts as a potent and selective sigma-1 (σ1) receptor agonist (Ki = 151 nM) . Its primary research applications stem from this mechanism, as it exhibits neuroprotective properties in animal models, including anti-amnesic effects and protection against ischemic stroke . Unlike its analogue dextromethorphan, this compound has only very low affinity for the NMDA receptor (Ki = 16,978 nM), which means it lacks dissociative effects and has a potentially reduced abuse profile . Beyond its central action, research has revealed that this compound possesses significant anti-inflammatory properties . Studies show it can suppress inflammatory responses by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in activated immune cells, such as neutrophils and microglia . This action is mediated through σ1 receptor-independent mechanisms, involving the suppression of NADPH oxidase (NOX) activity and interference with NF-κB signaling, leading to reduced iNOS expression and nitric oxide (NO) production . In vivo, treatment with this compound has been shown to confer a protective effect against endotoxin shock in mice . With its well-characterized antitussive action and emerging roles in neuroprotection and immunomodulation, this compound phosphate is a valuable compound for pharmacological and neuroscience research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25N B8270136 Dimemorfan CAS No. 36309-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36309-01-0

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1

InChI Key

KBEZZLAAKIIPFK-NJAFHUGGSA-N

SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Isomeric SMILES

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1

Canonical SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Related CAS

36304-84-4 (phosphate salt[1:1])

Origin of Product

United States

Advanced Preclinical Pharmacological Investigations of Dimemorfan

Elucidation of Central Antitussive Mechanisms in Preclinical Models

Preclinical research has focused on understanding how Dimemorfan (B1670651) exerts its cough suppressant effects, primarily through actions within the central nervous system.

Modulation of Brainstem Cough Center Activity in Animal Studies

Animal studies have indicated that this compound functions centrally by targeting the cough center located in the brainstem, specifically the medulla oblongata. nih.govuni.luwikipedia.orgcenmed.com By modulating the activity of this critical region responsible for generating and regulating the cough reflex, this compound effectively suppresses the urge to cough. nih.govuni.luwikipedia.org This central action distinguishes it from peripherally acting antitussives.

Influence on Neurotransmitter Pathways in the Central Nervous System (Serotonin, Norepinephrine)

Investigations into this compound's mechanism of action suggest an influence on central neurotransmitter pathways. It is believed to affect the release and uptake of certain neurotransmitters, including serotonin (B10506) and norepinephrine, within the central nervous system. nih.govuni.lu This modulation can alter the excitability of neurons involved in the cough reflex pathways, leading to a reduction in their activity and consequently decreasing the frequency and intensity of coughing. nih.govuni.lu

Receptor Pharmacology and Ligand Binding Kinetics

Detailed receptor binding studies have characterized this compound's interactions with various neuroreceptors, revealing a distinct binding profile.

Sigma-1 Receptor Agonism: Binding Affinity and Functional Modulations

This compound has been identified as a ligand for the sigma-1 (σ1) receptor. Preclinical studies using rat brain membranes have reported a binding affinity (Ki) of 151 nM for the sigma-1 receptor. nih.gov This indicates a relative high affinity for this receptor subtype. nih.gov Functional studies in mice have further suggested that this compound acts as a sigma-1 receptor agonist. nih.gov Evidence supporting this includes the observation that the anti-amnesic effects of this compound in mice were antagonized by haloperidol, a known sigma receptor antagonist. nih.gov Sigma-1 receptors are widely distributed in the nervous system and their activation has been implicated in modulating various neurological functions. nih.govcenmed.com

Sigma-2 Receptor Interactions and Selectivity

In addition to its interaction with the sigma-1 receptor, this compound also interacts with the sigma-2 (σ2) receptor. However, its affinity for the sigma-2 receptor is considerably lower than for the sigma-1 receptor. Studies in rat brain membranes have reported a Ki value of 4421 nM for the sigma-2 receptor. nih.gov This significant difference in binding affinity demonstrates a clear selectivity of this compound for the sigma-1 receptor over the sigma-2 receptor. nih.gov Sigma-2 receptors, recently identified as TMEM97, are distinct from sigma-1 receptors and are also found in the central nervous system and other tissues.

Preclinical Binding Affinity Data for this compound:

Receptor SubtypeBinding Affinity (Ki)Species/TissueReference
Sigma-1 (σ1)151 nMRat brain membranes nih.gov
Sigma-2 (σ2)4421 nMRat brain membranes nih.gov

Absence of Significant Mu-Opioid Receptor Binding and NMDA Receptor Antagonism

A key characteristic of this compound highlighted in preclinical investigations is its lack of significant binding to mu-opioid receptors. nih.govuni.luwikipedia.org This is a crucial distinction from opioid-based antitussives and contributes to its classification as a non-narcotic cough suppressant, reducing the potential for dependency and abuse. nih.govuni.luwikipedia.org

Furthermore, preclinical data indicate that this compound lacks significant antagonistic action at NMDA receptors. This contrasts with some other antitussive agents, such as dextromethorphan (B48470), which is known to act as an NMDA receptor antagonist at higher doses with reported Ki values in the low micromolar range (e.g., 0.5 to 2 µM). uni.lu The absence of significant NMDA receptor antagonism by this compound is associated with a reduced propensity for dissociative effects compared to compounds that interact significantly with this receptor.

Neuropharmacological Activities in Preclinical Models

Preclinical studies have investigated the effects of this compound on neurological conditions, including seizures and neurodegenerative processes, utilizing various animal models to understand its potential therapeutic applications and underlying mechanisms. nih.govnih.govnih.govresearchgate.net

Anticonvulsant Efficacy and Underlying Mechanisms

This compound has demonstrated anticonvulsant effects in preclinical animal models, suggesting a potential role in the management of seizures. nih.govnih.govnih.gov Investigations have sought to elucidate the mechanisms by which this compound exerts these effects. nih.govnih.gov

Mitigation of Chemically-Induced Seizures in Animal Models

Studies in animal models have shown that this compound can attenuate seizures induced by chemical convulsants. For instance, this compound pre-treatment reduced seizures in rats administered kainate, a chemical known to induce robust convulsions. nih.gov This protective effect was observed in a dose-dependent manner. nih.gov Similarly, this compound significantly attenuated seizures induced by the L-type calcium channel activator BAY k-8644 in mice. nih.gov These findings suggest that this compound possesses anticonvulsant properties in models of chemically-induced seizures.

Here is a summary of findings on this compound's effects on chemically-induced seizures:

Animal ModelInducing AgentThis compound EffectReference
RatsKainateReduced seizures nih.gov
MiceBAY k-8644Attenuated seizures nih.gov
Role of Sigma-1 Receptor Activation in Anticonvulsant Effects

The anticonvulsant action of this compound is believed to be, at least in part, related to its activity at sigma-1 (σ1) receptors. nih.govnih.gov this compound is considered a sigma-1 receptor agonist. nih.govnih.govmedchemexpress.com Studies have shown that the anticonvulsant effects of this compound, similar to those of dextromethorphan, can be counteracted by selective sigma-1 receptor antagonists, indicating the involvement of this receptor subtype. nih.gov While this compound exhibits high affinity and selectivity for sigma-1 receptors over sigma-2 receptors, it shows very low affinity for phencyclidine (PCP) sites, suggesting that activity at PCP sites is not essential for its anticonvulsant effects. nih.govnih.gov

Neuroprotective Properties and Cellular Mechanisms

This compound has also demonstrated neuroprotective properties in preclinical models of neurological injury. nih.govnih.govsmolecule.com Research has explored the cellular and molecular mechanisms underlying these protective effects. nih.govnih.gov

Protection Against Excitotoxicity and Ischemic Injury in Animal Models

This compound has shown protective effects against excitotoxicity and ischemic injury in animal models. nih.govnih.govmedchemexpress.com In a rat model of ischemic stroke induced by cerebral ischemia-reperfusion, treatment with this compound ameliorated the size of the infarct zone. nih.gov This protective effect was observed when this compound was administered either before ischemia or at the time of reperfusion and was reversed by a selective sigma-1 receptor antagonist, highlighting the involvement of sigma-1 receptors. nih.gov this compound is thought to protect against ischemic stroke in rats by reducing glutamate (B1630785) accumulation, a key factor in excitotoxic damage following ischemic injury. nih.govncl.edu.twresearchgate.net

Here is a summary of findings on this compound's neuroprotective effects:

Animal ModelInjury ModelThis compound EffectReference
RatsCerebral Ischemia-ReperfusionAmeliorated infarct size, Reduced glutamate accumulation nih.gov
Modulation of Glial Activation and Neuroinflammation

Neuroinflammation and the activation of glial cells, such as microglia, play a significant role in the progression of neurodegenerative conditions and the damage caused by ischemic injury. nih.govmdpi.com this compound has been shown to modulate glial activation and associated neuroinflammatory responses in preclinical settings. nih.govnih.govnih.gov In models of inflammation, this compound inhibited the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as pro-inflammatory cytokines like TNF-α, in activated microglial cells. nih.govnih.govtargetmol.com These effects were linked to the inhibition of NADPH oxidase activity and the suppression of iNOS upregulation through interference with NF-κB signaling. nih.govnih.gov In the context of ischemic stroke, this compound treatment inhibited the expression of inflammatory mediators and reduced neutrophil infiltration and microglial activation. nih.gov These findings suggest that the anti-inflammatory actions of this compound contribute to its neuroprotective effects. nih.govnih.govnih.gov

Here is a summary of this compound's effects on glial activation and neuroinflammation:

Cell Type/ModelStimulus/ConditionThis compound EffectReference
Activated Microglial CellsLPSInhibited ROS and NO production, Suppressed TNF-α and MCP-1 production, Inhibited NOX activity, Suppressed iNOS upregulation via NF-κB signaling nih.govnih.govtargetmol.com
Rats (Ischemic Stroke Model)Ischemia-ReperfusionInhibited inflammatory mediator expression, Reduced neutrophil infiltration, Reduced microglial activation nih.gov
Impact on Oxidative and Nitrosative Stress Pathways

Preclinical research indicates that this compound can influence pathways related to oxidative and nitrosative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. preprints.org Nitrosative stress is closely linked to oxidative stress and involves reactive nitrogen species, such as nitric oxide (•NO) and peroxynitrite (ONOO⁻), which can nitrate (B79036) and damage biomolecules. mdpi.com

Studies have shown that this compound treatment can decrease oxidative stress production in tissues like the lung and liver in animal models of inflammation. nih.govnih.govresearchgate.net It has also been reported to suppress the induction of oxidative and nitrosative stresses in the ipsilateral cortex following cerebral ischemia-reperfusion injury in rats. nih.gov These effects are suggested to contribute to its protective actions in these models. nih.gov

Cognitive Function Modulation: Anti-amnesic Effects

This compound has demonstrated anti-amnesic effects in various preclinical models of cognitive impairment. researchgate.netsemanticscholar.orgdntb.gov.ua These effects suggest a potential role for this compound in ameliorating memory deficits.

Reversal of Scopolamine-Induced Cognitive Deficits in Animal Models

Scopolamine (B1681570), a muscarinic receptor antagonist, is commonly used to induce temporary cognitive deficits in animal models, mimicking aspects of memory impairment seen in conditions like Alzheimer's disease. neurofit.comkosfaj.orgfrontiersin.orgnih.gov Studies have shown that this compound can reverse scopolamine-induced amnesia in mice. researchgate.netsemanticscholar.orgdntb.gov.uasci-hub.se This reversal of cognitive deficits in scopolamine models highlights this compound's potential to improve memory function, particularly in contexts involving cholinergic dysfunction.

Attenuation of Beta-Amyloid Peptide-Induced Memory Impairment in Animal Models

Beta-amyloid (Aβ) peptides are implicated in the pathology of Alzheimer's disease and are used in animal models to induce memory impairment. kosfaj.orgrug.nlnih.gov Preclinical investigations have shown that this compound can attenuate memory impairment induced by β-amyloid peptide in mice. semanticscholar.orgdntb.gov.uaresearchgate.netnih.gov This finding suggests that this compound may offer protective effects against the cognitive decline associated with amyloid pathology.

Involvement of Sigma-1 Receptors in Cognitive Enhancement Mechanisms

The cognitive enhancement mechanisms of this compound are believed to involve sigma-1 (σ1) receptors. This compound is known to be a sigma-1 receptor agonist. nih.govresearchgate.netnih.govwikipedia.org Sigma-1 receptors are chaperone proteins located in the endoplasmic reticulum that play a role in modulating various cellular processes, including neurotransmission and neuronal plasticity. researchgate.netd-nb.inforsu.lvmdpi.com Studies have indicated that the anti-amnesic action of this compound can be blocked by sigma-1 receptor antagonists, suggesting that its beneficial effects on cognition are mediated, at least in part, through the activation of sigma-1 receptors. semanticscholar.orgsci-hub.senih.gov Activation of sigma-1 receptors has been shown to improve cognitive activity in various amnesia models and may enhance glutamatergic function, potentially through indirect modulation of NMDA receptors. sci-hub.senih.govmdpi.com

Exploration of Anti-inflammatory Actions in Preclinical Models

Beyond its effects on stress pathways and cognition, preclinical studies have explored this compound's anti-inflammatory properties. nih.govnih.govresearchgate.net Inflammation is a complex biological response involved in various disease states, including neurodegenerative conditions. nih.govnews-medical.net

Inhibition of Reactive Oxygen Species (ROS) Production in Inflammatory Cells

Reactive oxygen species (ROS) are key mediators in inflammatory processes, produced by various cells, including inflammatory cells like neutrophils and microglia. nih.govnih.govmdpi.comfrontiersin.org this compound has been shown to inhibit the production of reactive oxygen species in inflammatory cells. nih.govnih.govresearchgate.netmedchemexpress.com Specifically, it has been reported to decrease PMA- and fMLP-induced ROS production in neutrophils and inhibit LPS-induced ROS production in microglial cells. nih.govnih.gov This inhibition of ROS production is suggested to occur through mechanisms that may involve blocking G-protein-mediated intracellular calcium increase and inhibition of NADPH oxidase (NOX) activity. nih.govnih.gov These effects on ROS production contribute to this compound's observed anti-inflammatory actions in preclinical models. nih.govnih.gov

Summary of Preclinical Findings (Illustrative Data Table - Based on Search Results):

While specific numerical data for all effects across different studies is not uniformly available in the search snippets to construct a comprehensive interactive table, the findings can be summarized qualitatively based on reported outcomes:

Preclinical EffectModel SystemKey Findings
Impact on Oxidative/Nitrosative StressAnimal models of inflammation, Ischemic strokeDecreased oxidative stress in lung/liver. nih.govnih.govresearchgate.net Suppressed oxidative/nitrosative stress in cortex after ischemia-reperfusion. nih.gov
Reversal of Scopolamine-Induced Cognitive DeficitsMouse models of amnesiaSignificant attenuation/reversal of memory impairment. researchgate.netsemanticscholar.orgdntb.gov.uasci-hub.se
Attenuation of Beta-Amyloid Peptide-Induced ImpairmentMouse models of Alzheimer's disease pathologyAttenuated memory impairment induced by β-amyloid peptide. semanticscholar.orgdntb.gov.uaresearchgate.netnih.gov
Involvement of Sigma-1 Receptors in CognitionVarious cognitive modelsAnti-amnesic effects blocked by sigma-1 antagonists, indicating σ1 receptor mediation. semanticscholar.orgsci-hub.senih.gov
Inhibition of ROS ProductionInflammatory cells (neutrophils, microglia)Decreased PMA/fMLP-induced ROS in neutrophils. nih.govnih.gov Inhibited LPS-induced ROS in microglia via NOX inhibition and NF-κB pathway. nih.govnih.gov

Suppression of Nitric Oxide (NO) Production

Preclinical studies have indicated that this compound can suppress the production of nitric oxide (NO). In lipopolysaccharide (LPS)-stimulated microglial cells, this compound inhibited LPS-induced NO production. This effect is suggested to occur through the suppression of inducible nitric oxide synthase (iNOS) upregulation by interfering with the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.govchemsrc.commedchemexpress.com this compound at concentrations of 10-20 μM significantly suppressed LPS-induced NO production. chemsrc.commedchemexpress.com This suppression of NO production is considered a potential mechanism contributing to this compound's anti-inflammatory actions. nih.govnih.gov

Modulation of Pro-inflammatory Cytokine Expression

This compound has been shown to modulate the expression and release of pro-inflammatory cytokines in preclinical settings. In LPS-activated microglial cells, this compound inhibited the production of monocyte chemoattractant protein-1 (MCP-1) and tumour necrosis factor-alpha (TNF-α). nih.govnih.gov This inhibition was observed at concentrations of 10-20 μM for MCP-1 and TNF-α in BV2 cytosol. chemsrc.commedchemexpress.com In vivo studies in mice subjected to LPS-induced endotoxin (B1171834) shock demonstrated that treatment with this compound (1 and 5 mg/kg, i.p.) decreased plasma levels of TNF-α. nih.govnih.govmedchemexpress.comglpbio.com These findings suggest that this compound's anti-inflammatory properties involve the reduction of key pro-inflammatory mediators. nih.govnih.gov

Here is a summary of this compound's effects on NO and pro-inflammatory cytokines:

TargetModel SystemEffectConcentration/DosageReference
Nitric Oxide (NO)LPS-stimulated microglial cellsSuppression10-20 μM nih.govnih.govchemsrc.commedchemexpress.com
MCP-1 (Monocyte Chemoattractant Protein-1)LPS-activated microglial cellsInhibition10-20 μM nih.govnih.govchemsrc.commedchemexpress.com
TNF-α (Tumour Necrosis Factor-alpha)LPS-activated microglial cellsInhibition10-20 μM nih.govnih.govchemsrc.commedchemexpress.com
TNF-α (plasma)LPS-induced endotoxin shock miceDecrease1 and 5 mg/kg, i.p. nih.govnih.govmedchemexpress.comglpbio.com

Investigation of NF-κB Signaling Pathways

Investigations into the mechanisms underlying this compound's anti-inflammatory effects have focused on the NF-κB signaling pathway. Studies in LPS-stimulated BV2 cells demonstrated that this compound inhibits the NF-κB signaling pathway. nih.gov Specifically, this compound at a concentration of 20 μM significantly blocked the degradation of cytosolic Iκ-Bα, an inhibitor protein of NF-κB. nih.govchemsrc.commedchemexpress.comglpbio.comtargetmol.com Furthermore, it inhibited the nuclear translocation of NF-κB p65, a key component of the NF-κB complex, and suppressed the transcriptional activity of NF-κB. nih.govchemsrc.commedchemexpress.comglpbio.comtargetmol.com These results indicate that this compound interferes with the activation and function of NF-κB, a crucial transcription factor involved in the regulation of inflammatory responses and the expression of pro-inflammatory genes, including iNOS and various cytokines. nih.gov

Investigational Preclinical Applications Beyond Neuropharmacology

Beyond its effects on inflammatory cells, preclinical research has explored potential applications of this compound in other physiological systems, including the renal system.

Renal Protection: Attenuation of Oxalate-Induced Kidney Injury in Animal Models

Recent preclinical studies have investigated the protective effects of this compound against oxalate-induced kidney injury in animal models. Oxalate-induced damage to renal tubular epithelial cells (RTECs) is a significant factor in kidney stone formation. nih.govpatsnap.com Animal experiments using rat models of oxalate-induced kidney stone formation have demonstrated that activation of the sigma-1 receptor (S1R), for which this compound is an agonist, attenuated oxalate-induced kidney injury and alleviated kidney stone formation. nih.govpatsnap.comresearchgate.net

Mechanisms of Reducing Endoplasmic Reticulum Stress and Apoptosis in Renal Cells

The protective effects of this compound in oxalate-induced kidney injury are linked to its ability to modulate endoplasmic reticulum (ER) stress and apoptosis in renal cells. Oxalate has been shown to downregulate S1R expression in RTECs and escalate oxidative stress and ER stress, leading to increased apoptosis. nih.govpatsnap.com As an S1R agonist, this compound up-regulated S1R expression and mitigated ER stress and oxidative stress in these cells. nih.govpatsnap.com This mitigation of ER stress and oxidative stress subsequently resulted in a reduction in apoptosis. nih.govpatsnap.com The protective effect mediated by S1R activation through this compound was found to involve the inhibition of the CHOP pathway, a key mediator of ER stress-induced apoptosis. nih.govpatsnap.complos.org These findings suggest that this compound's activation of S1R helps to restore cellular homeostasis and prevent cell death in the context of oxalate-induced renal damage. nih.govpatsnap.com

Here is a summary of this compound's effects on ER stress and apoptosis in renal cells:

TargetModel SystemEffectMechanism InvolvedReference
ER StressOxalate-induced RTECsMitigationS1R activation, CHOP pathway inhibition nih.govpatsnap.com
Oxidative StressOxalate-induced RTECsMitigationS1R activation nih.govpatsnap.com
ApoptosisOxalate-induced RTECsReductionMitigation of ER stress and oxidative stress, CHOP pathway inhibition nih.govpatsnap.com
S1R ExpressionOxalate-induced RTECsUp-regulation (by this compound as S1R agonist)Direct effect of agonist nih.govpatsnap.com

Synthetic Methodologies and Chemical Derivatization of Dimemorfan

Historical Synthetic Pathways and Associated Challenges

The early synthesis of morphinan (B1239233) derivatives, including the foundational work that would eventually lead to compounds like dimemorfan (B1670651), often involved complex multi-step processes starting from natural opiates or related precursors. These historical routes laid the groundwork but were frequently associated with significant limitations.

Early Morphinan Derivative Synthesis Routes and Limitations

Early synthetic strategies for morphinan derivatives often involved reactions such as the Bischler-Napieralski reaction and subsequent cyclization steps to build the characteristic tetracyclic ring system. For instance, a historical approach to synthesize 3-methyl-N-methylmorphinan (this compound) involved reacting N-methyl-5,6,7,8-tetrahydroisoquinolinium bromide with p-methylbenzyl chloride via a Grignard reaction, followed by reduction and then cyclization with phosphoric acid. researchgate.net While these methods were successful in constructing the morphinan core, they often suffered from several drawbacks.

A significant challenge in the synthesis of morphinan alkaloids, including potential precursors to this compound, has been the difficulty in achieving selective 3-O-demethylation of morphine derivatives. mdpi.comnih.gov This process often requires harsh conditions and prolonged reaction times, which can lead to decomposition, complicated work-up procedures, and ultimately poor chemical yields. mdpi.comnih.gov

Contemporary Synthetic Strategies for this compound

In recent years, more efficient and concise synthetic strategies for this compound have been developed, addressing some of the limitations of historical methods. These contemporary approaches often utilize modern catalytic reactions and optimized procedures to improve yields and reduce reaction times.

Concise Synthesis from 3-Hydroxymorphinan via Palladium-Catalyzed Cross-Coupling Reactions

A concise synthesis of this compound has been achieved starting from commercially available 3-hydroxymorphinan. researchgate.netresearchgate.netnih.gov This strategy involves a key palladium-catalyzed cross-coupling reaction. researchgate.netresearchgate.net While the specific details of the palladium-catalyzed cross-coupling for this compound synthesis from 3-hydroxymorphinan are not extensively detailed in the provided snippets, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are well-established methods for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceutical compounds. scielo.br These reactions typically involve a palladium catalyst, a ligand, a base, and appropriate coupling partners. scielo.br The application of such methodologies to 3-hydroxymorphinan allows for the introduction of the necessary methyl group at the C3 position, which is a defining feature of this compound. researchgate.netresearchgate.net This approach represents a significant improvement in terms of conciseness compared to older methods. researchgate.netresearchgate.netnih.gov

Efficient Conversion from Dextromethorphan (B48470): Optimized Approaches

Efficient methods for the conversion of dextromethorphan to this compound have also been reported. nih.govmolaid.com Dextromethorphan is a structurally related morphinan derivative, differing from this compound primarily by a methoxy (B1213986) group at the C3 position instead of a methyl group and the stereochemistry at certain centers. nih.gov The conversion typically involves the cleavage of the methyl ether at the C3 position and subsequent methylation to introduce the desired methyl group. While the exact optimized approaches are not fully detailed in the provided information, the synthesis of this compound phosphate (B84403) has been described as achievable through methods including methylation followed by phosphorylation. smolecule.com A common method involves reacting this compound with phosphoric acid to form the phosphate salt. smolecule.com

Novel Synthetic Approaches for this compound Phosphate Preparation

Novel synthetic approaches specifically for the preparation of this compound phosphate have been explored. smolecule.comuni.lu These methods aim to provide efficient and potentially more environmentally friendly routes to the final pharmaceutical salt form. One described method involves methylation followed by treatment with phosphoric acid to yield this compound phosphate. smolecule.com Another approach mentions a three-step reaction sequence involving solvents like dichloromethane (B109758) and reagents such as sodium bicarbonate for neutralization, followed by recrystallization from ethanol (B145695) for purification. smolecule.com These newer methods focus on optimizing the conversion to the phosphate salt, which is the common form of this compound used in pharmaceutical formulations. smolecule.comnih.gov

Development of Analytical Methods for Synthesis Validation

The synthesis of pharmaceutical compounds like this compound necessitates rigorous analytical control at various stages to ensure the purity, identity, and quality of intermediates and the final product. Analytical method validation is a critical process that demonstrates that a particular method is suitable for its intended purpose, adhering to guidelines from regulatory bodies such as the ICH and FDA. europa.eunml.gov.npujpronline.com This involves evaluating parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. europa.euujpronline.com Revalidation may be required if there are changes in the synthesis of the drug substance or the analytical procedure itself. europa.eunml.gov.np

Chromatographic and Spectrometric Techniques for Purity and Identity Confirmation of Synthetic Intermediates and Final Products

Chromatographic and spectrometric techniques are indispensable tools for the validation of this compound synthesis. These methods provide the sensitivity and specificity required to monitor reactions, identify and quantify impurities, and confirm the structure and purity of the synthesized compound and its intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for assessing the purity of pharmaceutical compounds and their intermediates. It allows for the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity of this compound and its intermediates can be analyzed through HPLC, with detection typically performed using UV-Visible spectrophotometry or mass spectrometry. google.comresearchgate.net

Research findings indicate that HPLC methods are employed to analyze the purity of this compound phosphate. For instance, one study utilized HPLC to analyze the purity of a synthesized product, reporting a purity of 99.8%. google.com Another application involved analyzing the purity of an intermediate compound, Compound (VII), with reported purities ranging from 73.7% to 98.5% depending on the specific synthesis conditions. google.com Preparative reverse-phase HPLC has also been used to isolate and purify morphinan analogs, including those related to this compound synthesis, from reaction mixtures. researchgate.net

HPLC methods are also crucial for related substances testing, where minor components or impurities are separated and detected. A thin-layer chromatography (TLC) method, which can be considered a precursor or complementary technique to HPLC, has been described for related substances testing of this compound Phosphate, utilizing a silica (B1680970) gel plate and a specific solvent mixture for development. nihs.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique particularly useful for the analysis of volatile and semi-volatile compounds, including potential impurities and intermediates in a synthesis process. cfsre.orgthermofisher.com GC separates the components of a sample based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information by measuring the mass-to-charge ratio of ionized molecules and their fragments. thermofisher.com

While specific detailed applications of GC-MS solely for this compound synthesis validation were less prevalent in the search results compared to HPLC-MS/MS for biological samples, GC-MS is a standard technique for impurity profiling and identity confirmation of starting materials and intermediates in pharmaceutical synthesis validation in general. cfsre.orgthermofisher.comturkjps.orgresearchgate.net The ability of GC-MS to provide both separation and structural information makes it valuable for identifying unknown impurities that may arise during the synthesis of this compound. thermofisher.com

Mass Spectrometry (MS)

Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is essential for confirming the identity of this compound and its intermediates by providing molecular weight and fragmentation pattern information. scu.edu.cnresearchgate.netnih.gov Electrospray ionization (ESI) in positive mode is a common ionization technique used for this compound in LC-MS/MS analysis. scu.edu.cnresearchgate.net Multiple Reaction Monitoring (MRM) in tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification. scu.edu.cnresearchgate.net For this compound, characteristic ion pairs, such as m/z 256.4 → 155.3, are monitored. scu.edu.cnresearchgate.net Mass spectrometry also plays a role in predicting properties like collision cross-sections, which can aid in identification and characterization. uni.ludrugbank.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the unequivocal confirmation of the chemical structure of synthesized compounds and intermediates. emerypharma.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Both 1D NMR (e.g., ¹H NMR, ¹³C NMR) and 2D NMR experiments are utilized for complete structural characterization. emerypharma.com Although specific NMR data for this compound synthesis validation were not extensively detailed in the search results, the general principle of using NMR for structural confirmation in organic synthesis is well-established and is a critical part of identity confirmation for pharmaceutical compounds. A certificate of analysis for this compound phosphate indicates that the ¹H NMR spectrum is consistent with the structure. medchemexpress.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a technique used for identification and quantitative analysis based on the absorption of UV or visible light by a substance. For this compound Phosphate, UV-Vis spectrophotometry is used as an identification test by comparing the absorption spectrum of a sample solution with a reference spectrum. nihs.go.jp Similar intensities of absorption at the same wavelengths confirm the identity. nihs.go.jp

Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective chromatographic technique often used for monitoring reaction progress, assessing the purity of intermediates, and as a preliminary method for related substances testing. nihs.go.jp As mentioned earlier, a TLC method using silica gel has been described for related substances in this compound Phosphate. nihs.go.jp

Summary of Analytical Techniques and Applications

The table below summarizes the key chromatographic and spectrometric techniques used in the context of this compound synthesis validation for purity and identity confirmation.

Analytical TechniquePrimary Application(s)Key Information ProvidedExamples/Notes
High-Performance Liquid Chromatography (HPLC)Purity analysis of final product and intermediates, Related substances testing, Preparative purificationSeparation of components, Quantification of purity/impuritiesUsed for purity analysis (e.g., >99.8%), Preparative HPLC for isolation. google.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Impurity profiling, Identity confirmation of volatile/semi-volatile compoundsSeparation, Molecular weight, Fragmentation patternGeneral application in pharmaceutical synthesis validation. cfsre.orgthermofisher.com
Mass Spectrometry (MS) (standalone or coupled)Identity confirmation, Molecular weight determination, Structural information via fragmentationMolecular weight, Fragmentation pattern, m/z valuesUsed in LC-MS/MS for specific ion monitoring (e.g., 256.4→155.3). scu.edu.cnresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyUnequivocal structural confirmation of final product and intermediatesConnectivity and spatial arrangement of atomsUsed to confirm consistency with expected structure. emerypharma.commedchemexpress.com
Ultraviolet-Visible (UV-Vis) SpectrophotometryIdentity confirmationAbsorption spectrumUsed for comparison with reference spectra. nihs.go.jp
Thin-Layer Chromatography (TLC)Reaction monitoring, Purity assessment (preliminary), Related substances testingSeparation of componentsUsed for related substances testing of this compound Phosphate. nihs.go.jp

These analytical techniques, often used in combination, provide a comprehensive approach to validating the synthesis of this compound, ensuring the quality and integrity of the final pharmaceutical product.

Data Tables

Analytical MethodAnalyteMatrix/Sample TypeKey Parameters / FindingsSource/Context
HPLCThis compound PhosphateSynthesized ProductPurity: 99.8%Example synthesis validation google.com
HPLCCompound (VII)Synthesis IntermediatePurity: 73.7% - 98.5% (depending on conditions)Example synthesis intermediate analysis google.com
LC-MS/MSThis compoundHuman PlasmaLinear Range: 0.025 - 5.0 ng/mL, Detection Limit: 0.025 ng/mL, r = 0.9957Bioanalytical method for plasma scu.edu.cnresearchgate.net
LC-MS/MSThis compoundHuman UrineLinear Range: 0.1 - 20.0 ng/mL, Detection Limit: 0.1 ng/mL, r = 0.9983Bioanalytical method for urine scu.edu.cnresearchgate.net
LC-MS/MSThis compoundHuman PlasmaIon Pair (m/z): 256.4 → 155.3Bioanalytical method scu.edu.cnresearchgate.net
TLCThis compound PhosphatePharmaceutical SampleMobile Phase: Methanol (B129727), Chloroform, Ammonia solution (28) (150:150:1)Related substances testing method nihs.go.jp
UV-VisThis compound PhosphateSolutionComparison of absorption spectrum with reference spectrum for identity confirmation.Identification test nihs.go.jp
NMR (¹H NMR)This compound PhosphateSolidSpectrum consistent with structure.Certificate of Analysis finding medchemexpress.com
GC-MSImpuritiesPharmaceutical MaterialsUsed for detection and characterization of volatile/semi-volatile impurities.General impurity profiling in API synthesis thermofisher.com

Detailed Research Findings

Research highlights the application of these techniques in both the context of synthesis validation and related analytical needs for this compound. For instance, the development of sensitive LC-MS/MS methods for the quantification of this compound in biological matrices like plasma and urine demonstrates the specificity and sensitivity achievable with mass spectrometry-based techniques. These methods, while developed for pharmacokinetic studies, underscore the power of LC-MS/MS for detecting and quantifying this compound in complex mixtures, a capability transferable to monitoring synthesis reactions and analyzing product purity at very low levels of impurities. scu.edu.cnresearchgate.netnih.gov The use of specific ion pairs in MRM mode allows for the selective detection of this compound even in the presence of potential interferences. scu.edu.cnresearchgate.net

The application of HPLC for purity analysis in synthesis is exemplified by patent literature describing the preparation of this compound phosphate, where HPLC was used to determine the purity of both the final product and intermediates, providing quantitative data on the success of different reaction conditions. google.com The reported high purity (99.8%) achieved for the final product in one instance highlights the effectiveness of the synthetic route and subsequent purification and analytical validation. google.com

The inclusion of techniques like UV-Vis spectrophotometry and TLC in pharmacopoeial or official testing methods for this compound Phosphate further emphasizes the role of a multi-technique approach in ensuring the quality and identity of the compound. nihs.go.jpnihs.go.jp UV-Vis provides a simple yet effective method for identity confirmation by spectral comparison, while TLC offers a preliminary assessment of related substances. nihs.go.jpnihs.go.jp

NMR spectroscopy, as indicated by a certificate of analysis, is routinely used to confirm the structural integrity of this compound phosphate, providing essential data to verify that the synthesized molecule matches the intended structure. emerypharma.commedchemexpress.com

The validation of these analytical methods, following guidelines such as ICH Q2(R1), is paramount to ensure the reliability and accuracy of the results obtained during the synthesis validation process. europa.euujpronline.com This includes evaluating parameters like linearity, accuracy, precision, and limits of detection and quantification for quantitative methods like HPLC and LC-MS/MS. europa.euujpronline.com

Structure Activity Relationship Sar Studies of Dimemorfan

Structural Features Influencing Pharmacological Profile

The morphinan (B1239233) scaffold provides the basic structure for Dimemorfan (B1670651). Modifications, such as methylations and stereochemical configurations, play a significant role in determining its interaction with biological targets.

Significance of Methylations at Morphinan Backbone Positions for Activity

This compound is known chemically as 3,17-dimethylmorphinan wikipedia.org. The presence of methyl groups at positions 3 and 17 of the morphinan backbone is a key structural characteristic ontosight.ai. These methylations can influence the compound's pharmacokinetic and pharmacodynamic properties ontosight.ai. While the precise impact of each methylation on specific receptor interactions requires detailed SAR investigations, methylation on nitrogen atoms, such as the one at position 17, can significantly affect the binding affinity and interaction specificity of compounds, particularly in peptides, by influencing conformational preferences and hydrogen bonding capabilities chemrxiv.orgnih.govbiorxiv.org. Similarly, methylation on aromatic rings, such as at position 3, can alter the electronic and lipophilic properties of the molecule, potentially affecting its binding to receptors.

Stereochemical Considerations and Their Impact on Biological Activity

This compound is the (+)-stereoisomer of 3,17-dimethylmorphinan wikipedia.org. Stereochemistry is a critical determinant of biological activity for many compounds, including morphinan derivatives rsu.lv. Sigma-1 receptors, a primary target for this compound, are known to display stereospecificity, generally showing higher affinity for dextrorotatory isomers of certain ligands, such as benzomorphans nih.govd-nb.info. This stereospecific preference of the sigma-1 receptor for the (+)-isomer likely contributes to this compound's activity profile nih.govnih.govnih.govnih.gov. In contrast, sigma-2 receptors often exhibit reverse stereoselectivity, favoring levorotatory isomers nih.govd-nb.info. The defined stereocenters in this compound contribute to its specific three-dimensional structure, which is essential for productive binding interactions with the sigma-1 receptor ncats.io.

Comparative SAR with Related Morphinans and Analogues

Comparing the SAR of this compound with related morphinans, particularly dextromethorphan (B48470) and its metabolite dextrorphan (B195859), highlights the structural determinants responsible for their differing pharmacological profiles.

Differentiation from Dextromethorphan Based on NMDA Receptor Selectivity and Dissociative Effects

This compound is an analogue of dextromethorphan (DXM) and its metabolite dextrorphan (DXO) wikipedia.orgnih.govnih.gov. While both this compound and dextromethorphan are high-affinity ligands for the sigma-1 receptor, they differ significantly in their affinity for the NMDA receptor wikipedia.orgnih.govnih.gov. Dextromethorphan and dextrorphan act as NMDA receptor antagonists, particularly at higher concentrations, which is associated with their dissociative effects wikipedia.orgmdpi.comricardinis.ptwikipedia.orggoogle.comnih.gov. This compound, however, has a very low affinity for NMDA receptors wikipedia.orgnih.gov. This structural difference, likely related to the methylation pattern or other subtle structural variations, results in this compound lacking the significant NMDA receptor antagonism observed with dextromethorphan and dextrorphan, and consequently, it does not produce the associated dissociative effects or PCP-like hyperlocomotion seen with these compounds wikipedia.orgnih.govnih.govnih.gov.

The difference in NMDA receptor affinity can be illustrated with binding affinity data (Ki values):

CompoundNMDA Receptor (PCP site) Ki (µM)Sigma-1 Receptor Ki (nM)
This compound17.0 nih.govnih.gov151 wikipedia.orgnih.govnih.govnih.gov
Dextromethorphan7.3 nih.gov142 - 652 mdpi.com
Dextrorphan0.9 nih.govnih.gov144 nih.gov

Structural Basis for Sigma-1 Receptor Affinity and Selectivity

This compound is characterized by its high affinity and selectivity for the sigma-1 receptor wikipedia.orgnih.govnih.govmedchemexpress.comdrugbank.comwikipedia.orgnih.gov. The morphinan structure, with specific methylations at positions 3 and 17 and the correct stereochemistry, contributes to this interaction ncats.iowikipedia.orgontosight.ai. The sigma-1 receptor is a unique chaperone protein located primarily in the endoplasmic reticulum medchemexpress.comwikipedia.org. Its binding site accommodates a variety of ligands with diverse structures, including morphinans nih.govresearchgate.net. The dextrorotatory nature of this compound is particularly important for its high affinity at the sigma-1 receptor, consistent with the known stereoselectivity of this receptor subtype nih.govd-nb.info. While the exact structural determinants within the sigma-1 receptor binding site that interact with this compound are subject of ongoing research, the lipophilic nature of the morphinan core and the specific placement of the methyl groups are likely key factors in establishing favorable binding interactions ontosight.ai.

Binding affinity data for this compound and related compounds at sigma receptors demonstrate this selectivity:

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (µM)
This compound151 wikipedia.orgnih.govnih.govnih.gov4 - 11 nih.gov / 4.421 wikipedia.orgnih.gov
Dextromethorphan142 - 652 mdpi.comLow affinity nih.gov
Dextrorphan144 nih.govLow affinity nih.gov

This compound shows significantly higher affinity for the sigma-1 receptor compared to the sigma-2 receptor wikipedia.orgnih.govnih.gov.

Computational Approaches in SAR Analysis

Computational approaches play an increasingly important role in SAR analysis, allowing for the prediction of binding affinities, the study of ligand-receptor interactions at a molecular level, and the design of novel compounds with improved properties google.comkyobobook.co.kr. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into how structural modifications to the this compound scaffold might affect its binding to sigma-1 and NMDA receptors. These methods can help to rationalize experimental binding data and guide the synthesis of new this compound analogues with tailored pharmacological profiles. Computational studies, including simulated annealing calculations, have shown that modifications like N-methylation can restrict the conformational space of molecules, influencing their ability to bind to target proteins nih.gov. While specific computational SAR studies focused solely on this compound were not extensively detailed in the search results, the general principles of computational chemistry are applicable to understanding and predicting the SAR of this morphinan derivative.

Molecular Docking and Dynamics Simulations for Receptor Binding Mechanisms

Molecular docking and dynamics simulations are computational techniques used to investigate the potential binding modes and interactions between a ligand, such as this compound, and its target receptor at an atomic level. mdpi.combiotechrep.irfrontiersin.orgnih.govnih.gov Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and estimates the binding affinity. mdpi.combiotechrep.irfrontiersin.org Molecular dynamics simulations extend this analysis by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the complex and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.combiotechrep.irfrontiersin.orgnih.govnih.gov

While specific detailed published studies focusing solely on molecular docking and dynamics simulations of this compound with its primary targets like the σ₁ receptor were not extensively found in the immediate search results, the general principles and applications of these techniques in understanding ligand-receptor interactions are well-established in the field of SAR. These methods are routinely applied to predict binding affinities, identify key residues involved in binding, and understand the conformational changes that occur upon ligand binding. mdpi.combiotechrep.irfrontiersin.orgnih.govnih.gov

For example, molecular docking typically involves preparing the receptor and ligand structures, performing the docking calculation using algorithms that explore various poses, and scoring these poses based on predicted binding energy. mdpi.combiotechrep.ir Molecular dynamics simulations then take the most promising docked poses and simulate their behavior in a dynamic environment, often including solvent molecules, to assess the stability and duration of interactions. mdpi.combiotechrep.irfrontiersin.orgnih.gov Analysis of simulation trajectories can reveal important details about the binding mechanism, such as the persistence of hydrogen bonds or the flexibility of the binding site. mdpi.combiotechrep.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural properties of a set of compounds with their biological activities. wikipedia.orgresearchgate.netrsc.orgkpfu.rubiorxiv.org These models can then be used to predict the activity of new, untested compounds based on their structures. researchgate.netrsc.orgkpfu.rucollaborativedrug.com QSAR models utilize molecular descriptors, which are numerical representations of various chemical and physical properties of a molecule, such as electronic, steric, and topological features. By establishing a statistical relationship between these descriptors and biological activity, QSAR models enable the prediction of biological effects in silico, which can help prioritize compounds for synthesis and experimental testing. researchgate.netkpfu.rucollaborativedrug.com

The development of a QSAR model typically involves:

Data Collection: Gathering a dataset of compounds with known structures and measured biological activities.

Molecular Descriptors Calculation: Computing numerical descriptors for each compound's structure.

Model Development: Using statistical or machine learning methods to build a model that relates the descriptors to the biological activity. rsc.orgkpfu.rubiorxiv.orgnih.gov

Model Validation: Assessing the predictive power and robustness of the model using various statistical metrics and validation techniques. rsc.orgkpfu.ru

QSAR modeling has been applied in various areas of drug discovery and toxicology to predict diverse biological endpoints. rsc.orgbiorxiv.orgnih.gov While specific QSAR studies focused exclusively on this compound were not prominently found in the initial search results, the principles of QSAR are broadly applicable to understanding and predicting the activity of compounds within a chemical class, such as morphinans. wikipedia.orgresearchgate.net QSAR models can help identify which structural features of this compound and its analogues are most critical for their σ₁ receptor binding affinity or antitussive activity. wikipedia.orgresearchgate.net For instance, variations in substituents on the morphinan core could be correlated with changes in activity, leading to the identification of key structural determinants. researchgate.net

Preclinical Research Models and Advanced Methodologies for Dimemorfan Evaluation

In Vivo Animal Models for Antitussive and Neuropharmacological Assessment

Animal models provide valuable insights into the effects of Dimemorfan (B1670651) within a complex biological system, allowing for the assessment of its impact on specific physiological and behavioral responses.

Specific Animal Models for Cough Reflex Studies (e.g., Guinea Pig Citric Acid Cough Model)

The citric acid-induced cough model in guinea pigs is a commonly used method for evaluating the efficacy of antitussive agents. This model involves exposing guinea pigs to an aerosolized solution of citric acid, which irritates the airways and induces a cough reflex. nih.govpharmalegacy.com Studies using this model have indicated that this compound exhibits antitussive activity. Research suggests that this compound can be up to three times more potent than codeine and comparable in efficacy to dextromethorphan (B48470) in animal models of cough. idexlab.com The antitussive effect of this compound in the guinea pig citric acid model is thought to be mediated via sigma-1 receptors. idexlab.com

Animal Models for Seizure Induction and Assessment

Animal models of seizure induction are employed to investigate the potential anticonvulsant properties of compounds. Kainate-induced seizures in rats are one such model. nih.gov Studies have shown that pretreatment with this compound can reduce the severity of kainate-induced seizures in a dose-dependent manner in rats. nih.gov Furthermore, this compound attenuated the increase in c-fos/c-jun expression and activator protein (AP)-1 DNA-binding activity induced by kainate, as well as the loss of cells in hippocampal regions. nih.gov These effects were observed to be comparable to those of dextromethorphan, and the attenuation of kainate-induced seizures by this compound is suggested to be mediated via sigma-1 receptor activation. nih.gov Another model involves seizures induced by the L-type calcium channel activator BAY k-8644 in mice. This compound has been shown to significantly attenuate BAY k-8644-induced convulsive behaviors in a dose-related manner in this model. medchemexpress.com

Memory and Learning Impairment Models in Rodents (e.g., Scopolamine (B1681570), Beta-Amyloid Peptide-Induced Amnesia)

Rodent models are widely used to study learning and memory processes and the effects of potential therapeutic agents on cognitive deficits. Scopolamine, a muscarinic receptor antagonist, is frequently used to induce temporary cognitive impairments in animals, mimicking aspects of amnesia. wikipedia.orgijrap.net Studies have demonstrated that this compound can exert anti-amnesic effects in scopolamine-induced amnesia models in mice. nih.gov this compound administered before or after the training trial, or before the retention test, significantly improved scopolamine-induced amnesia in a step-through passive avoidance test. nih.gov Furthermore, this compound attenuated scopolamine-induced amnesia in a water-maze test. nih.gov These anti-amnesic effects of this compound, similar to those of the sigma-1 receptor agonist (+)-N-allylnormetazocine, were antagonized by the sigma receptor antagonist haloperidol, suggesting involvement of sigma-1 receptors. nih.gov

Beta-amyloid peptides, particularly the 25-35 fragment, are used to induce amnesia in rodent models to simulate aspects of Alzheimer's disease pathology. nih.govnih.gov this compound has also shown anti-amnesic effects against beta-amyloid peptide-(25-35)-induced amnesia in the step-through passive avoidance test in mice. nih.gov The improvement in memory observed with this compound in these models highlights its potential neuroprotective properties.

Models for Neuroinflammation and Oxidative Stress (e.g., LPS-Induced Endotoxin (B1171834) Shock)

Neuroinflammation and oxidative stress are implicated in various neurological disorders. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce systemic inflammation and endotoxin shock in animal models, which can lead to neuroinflammation and oxidative stress. nih.govciteab.comciteab.comnih.govmdpi.com Studies have investigated the effects of this compound in LPS-induced endotoxin shock in mice. This compound treatment decreased plasma levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, which were elevated after LPS administration. nih.gov this compound also inhibited neutrophil infiltration and oxidative stress production in the lung and liver induced by LPS. nih.gov These findings suggest that this compound possesses anti-inflammatory properties in this model. The effects of this compound on inflammatory cells and LPS-induced endotoxin shock appear to involve mechanisms independent of sigma-1 receptors, potentially by modulating intracellular calcium increase, NADPH oxidase activity, and NF-κB signaling. nih.govnih.gov

In Vitro Cellular and Biochemical Assays

In vitro studies using cell lines and brain membranes provide a controlled environment to investigate the direct interactions of this compound with specific receptors and its effects on cellular processes.

Receptor Binding and Functional Assays on Brain Membranes and Cell Lines

Receptor binding assays are used to determine the affinity of a compound for specific receptors. This compound has been reported to be a relative high-affinity ligand at the sigma-1 (σ1) receptor, with a reported Ki value of 151 nM. wikipedia.orgnih.gov In contrast, this compound does not act significantly as an NMDA receptor antagonist and has only relatively low affinity for the sigma-2 (σ2) receptor. wikipedia.org

Functional assays using cell lines or isolated inflammatory cells, such as neutrophils and microglial cells, have been used to explore the cellular mechanisms of this compound. This compound has been shown to decrease the production of reactive oxygen species (ROS) and CD11b expression induced by activators like phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils. nih.govnih.gov In LPS-activated microglial cells, this compound inhibited the production of ROS and nitric oxide (NO), as well as pro-inflammatory cytokines like monocyte chemoattractant protein-1 and TNF-α. nih.govnih.gov These effects in microglial cells are associated with the inhibition of NADPH oxidase activity and suppression of iNOS upregulation through interference with NF-κB signaling. nih.govnih.gov this compound also decreased intracellular calcium concentration induced by fMLP and AlF4− in neutrophils. nih.gov

Cell-Based Models for Anti-inflammatory Mechanism Elucidation (e.g., Neutrophil and Microglial Cell Activation)

Cell-based models, particularly those involving inflammatory cells such as neutrophils and microglial cells, have been instrumental in investigating the anti-inflammatory potential of this compound. Microglial cells are key immune-effector cells in the brain and play a significant role in neuroinflammatory responses that can contribute to neurodegeneration. nih.gov Neutrophils are also involved in inflammatory processes, and their infiltration into tissues is a hallmark of inflammation. nih.gov

Studies have shown that this compound can modulate the activity of both neutrophil and microglial cells. For instance, this compound has been observed to decrease the production of reactive oxygen species (ROS) and the expression of CD11b in neutrophils induced by agents like phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govnih.gov This effect in neutrophils appears to be independent of sigma-1 receptors and may involve the blockage of ROS production and interference with G-protein-mediated increases in intracellular calcium. nih.govnih.gov

In lipopolysaccharide (LPS)-activated microglial cells, this compound has demonstrated inhibitory effects on the production of ROS and nitric oxide (NO). nih.govnih.gov It also suppressed the production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 and tumour necrosis factor-alpha (TNF-α). nih.govnih.gov These effects in microglial cells are suggested to occur through the inhibition of NADPH oxidase (NOX) activity and the suppression of inducible nitric oxide synthase (iNOS) upregulation, potentially by interfering with nuclear factor kappa-B (NF-κB) signaling. nih.govnih.gov The modulation of intracellular calcium increase, NOX activity, and NF-κB signaling via sigma-1 receptor-independent mechanisms are proposed to contribute to this compound's anti-inflammatory actions. nih.govnih.gov

Data from cell-based studies highlight the ability of this compound to mitigate key inflammatory responses in both neutrophils and microglial cells:

Cell TypeStimulusInflammatory MarkerEffect of this compoundProposed Mechanism (σ1-independent)Source
NeutrophilsPMA, fMLPROS productionDecreasedBlocking ROS production, interfering with G-protein-mediated Ca²⁺ increase nih.govnih.gov
NeutrophilsPMA, fMLPCD11b expressionDecreasedPossibly via inhibition of ROS and Ca²⁺ increase nih.govnih.gov
Microglial CellsLPSROS productionInhibitedInhibition of NADPH oxidase (NOX) activity nih.govnih.gov
Microglial CellsLPSNitric Oxide (NO) productionInhibitedSuppression of iNOS upregulation via NF-κB signaling interference nih.govnih.gov
Microglial CellsLPSTNF-α productionInhibitedInterference with NF-κB signaling nih.govnih.gov
Microglial CellsLPSMonocyte Chemoattractant Protein-1InhibitedInterference with NF-κB signaling nih.govnih.gov

Neurotransmitter Release and Reuptake Studies in Isolated Synaptosomes or Slices

Investigating the effects of compounds on neurotransmitter release and reuptake is fundamental to understanding their potential impact on neuronal function. Isolated synaptosomes (purified nerve terminals) and brain slices are valuable in vitro models for these studies, allowing for the examination of neurotransmitter dynamics in a controlled environment.

Research using rat hippocampal slices has indicated that this compound can enhance acetylcholine (B1216132) release. nih.gov This effect was observed with this compound at a concentration of 30 µM and was comparable to that of (+)-SKF-10047, a known sigma-1 receptor agonist. nih.gov The enhancement of acetylcholine release by this compound in hippocampal slices was antagonized by haloperidol, a sigma-1 receptor antagonist, suggesting that this effect is mediated, at least in part, through sigma-1 receptors. nih.gov Notably, this enhancement of acetylcholine release was observed in hippocampal slices but not in striatal slices, indicating a potential regional specificity of this compound's effects on cholinergic neurotransmission. nih.gov

While the provided search results primarily highlight this compound's effect on acetylcholine release, studies on related compounds like dextromethorphan (an analog of this compound) have explored interactions with neurotransmitter reuptake transporters, such as the serotonin (B10506) reuptake transporter, in rat brain synaptosomes. researchgate.nettouro.edu However, specific detailed findings regarding this compound's direct effects on the reuptake of various neurotransmitters in isolated synaptosomes or slices were not prominently featured in the search results.

Analytical Methodologies for Preclinical Studies

Accurate and sensitive analytical methodologies are essential for quantifying drug concentrations in biological matrices and identifying metabolites during preclinical studies. These methods provide critical data for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Compound Quantification in Biological Matrices

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and powerful analytical technique for the quantification of pharmaceutical compounds in complex biological matrices such as plasma, urine, and tissues. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com This technique combines the separation capabilities of HPLC with the sensitivity and specificity of tandem mass spectrometry, making it suitable for analyzing compounds at low concentrations in the presence of endogenous matrix components. mdpi.comnih.govresearchgate.net

HPLC-MS/MS methods have been developed and validated for the determination of this compound in human plasma and urine. nih.govresearchgate.net These methods typically involve sample preparation steps, such as protein precipitation or extraction, followed by chromatographic separation and detection by mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.net

An example of an HPLC-MS/MS method for this compound quantification in human plasma utilized estazolam as an internal standard and involved protein precipitation with acetonitrile. nih.gov Chromatographic separation was achieved using a C18 column with a gradient mobile phase of water and methanol (B129727) containing formic acid. nih.gov Detection was performed in positive mode SRM, monitoring specific mass transitions for this compound and the internal standard. nih.gov This method demonstrated good linearity, accuracy, precision, and repeatability, with a linear dynamic range suitable for pharmacokinetic studies. nih.gov Another reported HPLC-MS/MS method for this compound in human plasma and urine used lidocaine (B1675312) as the internal standard and ether extraction for sample preparation. researchgate.net This method also showed good linearity and sensitivity. researchgate.net

Key parameters reported for an HPLC-MS/MS method for this compound in human plasma include:

ParameterValueSource
Sample PreparationProtein precipitation with acetonitrile nih.gov
Internal StandardEstazolam nih.gov
Chromatographic ColumnPhenomenex Luna C18 (3 µm, 50 × 2.0 mm) nih.gov
Mobile PhaseWater and methanol (both with 0.1% formic acid), fast gradient nih.gov
Detection ModePositive SRM nih.gov
This compound m/z transition255.8 → 155.1 nih.gov
Estazolam m/z transition295.0 → 267.0 nih.gov
Linear Dynamic Range0.04 - 5.00 ng/mL nih.gov
Run Time<5 min nih.gov

Spectroscopic Techniques for Metabolite Identification in Preclinical Metabolism Studies

Metabolite identification is a crucial part of preclinical metabolism studies to understand how a compound is transformed in the body. Spectroscopic techniques, often coupled with chromatography, play a vital role in the structural elucidation of metabolites.

Mass spectrometry (MS), particularly high-resolution accurate-mass spectrometry (HR-MS), is a primary spectroscopic technique used for metabolite identification. sygnaturediscovery.comspectroscopyonline.comevotec.comwuxiapptec.comnih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation of metabolites in biological samples and the determination of their accurate mass and fragmentation patterns. sygnaturediscovery.comspectroscopyonline.comevotec.comwuxiapptec.com This information is then used to propose and confirm the structures of metabolites. sygnaturediscovery.comspectroscopyonline.com

Metabolite identification studies aim to characterize the metabolites formed during biotransformation, providing insights into metabolic pathways and potential differences across species. sygnaturediscovery.comspectroscopyonline.comevotec.com HR-MS offers advantages in metabolite identification by providing precise mass measurements, which helps differentiate between endogenous matrix ions and drug-related ions and aids in determining the elemental composition of metabolites. spectroscopyonline.com MS/MS fragmentation provides structural information by breaking down the metabolite ions into smaller fragments, yielding a unique spectral fingerprint. spectroscopyonline.com Comparing the fragmentation patterns of metabolites to the parent drug can help localize the site of biotransformation. spectroscopyonline.com

While the search results discuss the general application of spectroscopic techniques, particularly MS, for metabolite identification in preclinical studies and the importance of this process sygnaturediscovery.comspectroscopyonline.comevotec.comwuxiapptec.comnih.gov, specific detailed findings on the metabolites of this compound identified using these techniques were not extensively provided. However, the principles and methodologies described, such as using LC-HRMS for metabolite profiling and identification in various biological matrices, are directly applicable to studying the metabolism of compounds like this compound. sygnaturediscovery.comspectroscopyonline.comevotec.comwuxiapptec.com

Future Research Directions and Unexplored Potentials of Dimemorfan

Investigation of Novel Receptor Interactions and Downstream Signaling Pathways

While dimemorfan (B1670651) is recognized as a σ1 receptor agonist, the full spectrum of its receptor interactions and the intricate downstream signaling pathways it modulates are not yet completely understood. Research suggests that this compound's anti-inflammatory effects may occur through mechanisms independent of σ1 receptors, involving the modulation of intracellular calcium increase, NOX activity, and NF-κB signaling. nih.gov Further research is needed to fully elucidate these σ1 receptor-independent pathways. For instance, studies indicate this compound might interfere with receptor-mediated G-protein signaling. nih.gov The interaction with σ1 receptors is known to influence various pathways, including those related to neurotrophic factors like BDNF, calcium signaling, and synaptic plasticity. nih.govdrugbank.com Future studies could employ advanced pharmacological techniques and genetic approaches to identify additional receptors or protein targets that interact with this compound. Following the identification of novel interactions, detailed investigations into the downstream signaling cascades would be crucial. This could involve techniques such as phosphoproteomics and kinome screening to map the phosphorylation events and kinase activities modulated by this compound binding. Understanding these pathways in detail is essential for fully appreciating the therapeutic potential of this compound in various disease contexts.

Exploration of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

The potential for this compound to exert synergistic effects when combined with other therapeutic agents in preclinical models represents a significant area for future research. Given its observed anti-inflammatory and potential neuroprotective properties, exploring combinations with existing drugs used for neurological disorders, inflammatory conditions, or other relevant diseases could reveal enhanced therapeutic outcomes. For example, combining this compound with drugs that target complementary pathways involved in neuroinflammation or neurodegeneration might offer superior efficacy at lower doses, potentially reducing the risk of side effects associated with individual agents. Preclinical studies could involve evaluating drug combinations in established animal models of disease, assessing not only efficacy but also pharmacokinetic and pharmacodynamic interactions. The concept of therapeutic synergy, which compares the therapeutic windows of single agents versus combinations, would be a relevant consideration in such studies. frontiersin.org

Advanced Preclinical Research in Specific Disease Models Not Fully Explored

Although some studies have investigated this compound in models of inflammation-mediated neurodegenerative conditions and amnesia, its potential in a wider range of specific disease models remains largely unexplored. nih.govnih.gov Future preclinical research could focus on evaluating this compound in models of diseases where σ1 receptor modulation or anti-inflammatory effects are hypothesized to play a therapeutic role. This could include, but is not limited to, models of different types of pain, psychiatric disorders beyond those already superficially explored, or other inflammatory conditions. researchgate.net For instance, given its effects on inflammatory pathways, its utility in models of inflammatory bowel disease, arthritis, or pulmonary inflammation could be investigated. nih.gov Furthermore, exploring its effects in models of rare neurological diseases where σ1 receptor dysfunction is implicated could open new therapeutic avenues. embopress.orgdiaglobal.org Such studies should aim to establish efficacy, determine optimal dosing regimens within the preclinical context, and elucidate the underlying mechanisms of action in these specific disease models.

Development of Novel this compound Analogues with Enhanced Selectivity or Potency for Specific Receptors

The development of novel this compound analogues with enhanced selectivity or potency for specific receptors, particularly the σ1 receptor or other identified targets, is a crucial future research direction. While this compound shows affinity for σ1 receptors, designing analogues with improved binding profiles could lead to compounds with greater efficacy and potentially reduced off-target effects. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies could guide the synthesis of these novel compounds, focusing on modifications to the this compound structure that enhance desirable interactions and minimize undesirable ones. researchgate.net Preclinical evaluation of these analogues would involve in vitro receptor binding assays, functional assays to assess activity at target receptors and downstream pathways, and in vivo studies to evaluate efficacy and pharmacokinetic properties in relevant disease models. The goal would be to identify lead compounds with optimized pharmacological profiles for specific therapeutic applications.

Application of Omics Technologies to Elucidate Comprehensive Biological Effects in Preclinical Systems

Applying advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, could provide a comprehensive understanding of the biological effects of this compound in preclinical systems. researchgate.net Transcriptomic studies could reveal how this compound treatment alters gene expression profiles in relevant cell types or tissues, providing insights into the pathways and processes it influences. Proteomic analysis could identify changes in protein abundance and post-translational modifications, further illuminating the molecular mechanisms of action. Metabolomics could help in understanding how this compound affects cellular metabolism. Integrating data from these different omics platforms in preclinical models (e.g., cell cultures, animal models) could provide a holistic view of this compound's effects, identify potential biomarkers of response, and uncover previously unrecognized biological activities. This comprehensive approach would be invaluable for prioritizing future research directions and identifying potential therapeutic applications.

Q & A

Q. How does dimemorfan inhibit LPS-induced NF-κB activation in microglial cells?

this compound suppresses NF-κB activity by blocking cytosolic Iκ-Bα degradation and nuclear translocation of NF-κB p65, as demonstrated in BV2 microglial cells transfected with NF-κB luciferase reporters. This inhibition reduces pro-inflammatory cytokine production (e.g., TNF-α, MCP-1) and iNOS expression. Experimental validation includes ELISA for cytokine quantification and immunoblotting for Iκ-Bα dynamics .

Q. What experimental models are suitable for studying this compound's anti-inflammatory effects?

Key models include:

  • In vitro : LPS-stimulated BV2 microglial cells for assessing NF-κB signaling and ROS/NO production .
  • In vivo : Murine endotoxic shock models (LPS-induced) to evaluate systemic inflammation, neutrophil infiltration (via MPO staining), and oxidative stress (via ethidium bromide staining) .
  • Human neutrophils : For receptor-mediated (fMLP) and non-receptor-mediated (PMA) ROS generation assays .

Q. How does this compound modulate NADPH oxidase (NOX) activity?

this compound inhibits NOX-dependent ROS production by interfering with G-protein-mediated calcium signaling in neutrophils. It shows higher efficacy against fMLP-induced ROS (IC50 = 7.0 μM) compared to PMA-induced pathways. Methods include intracellular Ca²⁺ measurement using fluorescent probes (e.g., Fura-2) and ROS detection via luminol chemiluminescence .

Advanced Research Questions

Q. What mechanisms explain this compound's differential effects on receptor-mediated vs. non-receptor-mediated inflammatory pathways?

this compound preferentially inhibits fMLP (G-protein-coupled receptor agonist) over PMA (protein kinase C activator) in neutrophils by targeting upstream calcium signaling and Mac-1 integrin upregulation. This specificity is validated via co-treatment with PKC inhibitors (e.g., staurosporine) and flow cytometry for Mac-1 expression .

Q. How does CYP2D6*10 genotype influence this compound pharmacokinetics in humans?

The CYP2D6*10 allele (rs1065852) reduces this compound metabolism, leading to higher plasma exposure (Cₘₐₓ and AUC) in TT homozygotes compared to CC/CT genotypes. Pharmacokinetic studies using LC-MS/MS reveal dose-dependent variations in clearance (CL) and volume of distribution (Vz) .

Q. What methodological challenges arise when reconciling in vitro and in vivo dose-response data for this compound?

Discrepancies exist between in vitro IC50 values (e.g., 7.0 μM for fMLP-induced ROS) and in vivo efficacy (1–5 mg/kg in mice). These are attributed to differences in bioavailability, tissue distribution, and metabolite activity. Bridging methods include physiologically based pharmacokinetic (PBPK) modeling and microdialysis in target tissues .

Q. Can this compound's neuroprotective effects be separated from its antitussive action?

Yes. Neuroprotection involves sigma-1 receptor agonism, which enhances ER-associated degradation (ERAD) of misfolded proteins (e.g., SERCA2 in osteoclasts), while antitussive effects target medullary cough centers. Dual mechanisms are validated via gene knockout models and receptor-binding assays .

Q. How does this compound interact with the Hrd1/Sel1L ERAD pathway to mitigate osteoclastogenesis?

this compound promotes ubiquitination and proteasomal degradation of SERCA2 via the Hrd1/Sel1L complex, reducing intracellular Ca²⁺ oscillations critical for NFATc1 activation. Techniques include co-immunoprecipitation, ubiquitination assays, and osteoclast resorption pit analysis .

Data Analysis and Contradictions

Q. Why do some studies report conflicting IC50 values for this compound's NOX inhibition?

Variations arise from cell type-specific NOX isoforms (e.g., NOX2 in neutrophils vs. NOX4 in microglia) and assay conditions (e.g., xanthine/xanthine oxidase vs. PMA/fMLP stimulation). Standardizing ROS detection methods (e.g., DCFH-DA fluorescence) improves cross-study comparability .

Q. How to resolve discrepancies in this compound's solubility and dissolution profiles?

this compound phosphate exhibits pH-dependent solubility, with optimal dissolution at pH 6.6. Conflicting reports arise from formulation differences (e.g., physical mixtures vs. pure salt). HPLC-based dissolution testing (UV detection at 268 nm) under controlled paddle speed (75 rpm) ensures reproducibility .

Methodological Recommendations

  • ROS/NO Quantification : Use DHE (dihydroethidium) for superoxide and Griess reagent for NO in LPS-treated BV2 cells .
  • Neutrophil Isolation : Density gradient centrifugation (e.g., Percoll) for human neutrophils to ensure >95% purity .
  • Statistical Validation : ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., CYP2D6 genotype effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.